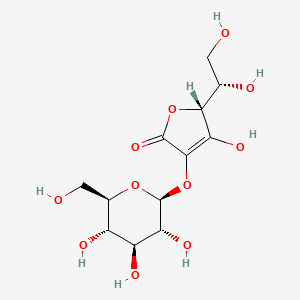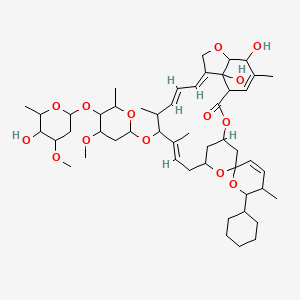
4,5-Dichloro-5h-1,2,3-dithiazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-5h-1,2,3-dithiazolium chloride, also known as Appel’s salt, is an organosulfur compound. It is the chloride salt of the 4,5-dichloro-1,2,3-dithiazolium cation. This compound is characterized by its green solid form and poor solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloro-5h-1,2,3-dithiazolium chloride can be synthesized by reacting acetonitrile with sulfur monochloride . Another method involves the reaction of dichloramine with thiazole under acidic conditions, followed by oxidation with ammonium chloride in the presence of cyanogen chloride or sodium chloride .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-5h-1,2,3-dithiazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with primary arylamines to form N-aryl-4-chloro-5h-1,2,3-dithiazolimines.
Oxidation Reactions: Reacts with dimethyl sulfoxide (DMSO) to form 4-chloro-5h-1,2,3-dithiazol-5-one.
Common Reagents and Conditions:
Substitution Reactions: Typically involve primary arylamines and tertiary amine bases.
Oxidation Reactions: Utilize DMSO and other sulfoxides.
Major Products:
N-aryl-4-chloro-5h-1,2,3-dithiazolimines: from substitution reactions.
4-chloro-5h-1,2,3-dithiazol-5-one: from oxidation reactions.
Scientific Research Applications
4,5-Dichloro-5h-1,2,3-dithiazolium chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4,5-dichloro-5h-1,2,3-dithiazolium chloride involves its reactivity with various nucleophiles. For instance, it reacts with primary arylamines to form N-aryl-4-chloro-5h-1,2,3-dithiazolimines through nucleophilic substitution . The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form stable dithiazole rings is crucial for its function .
Comparison with Similar Compounds
- 4-chloro-5h-1,2,3-dithiazol-5-one
- N-aryl-4-chloro-5h-1,2,3-dithiazolimines
Comparison: 4,5-Dichloro-5h-1,2,3-dithiazolium chloride is unique due to its ability to form stable dithiazole rings, which are essential for its reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4,5-dichloro-5H-dithiazol-3-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2NS2.ClH/c3-1-2(4)6-7-5-1;/h2H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQULLKVZOMULRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=[NH+]SS1)Cl)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[Carboxy(hydroxy)methyl]disulfanyl]-2-hydroxyacetic acid](/img/structure/B8016349.png)










